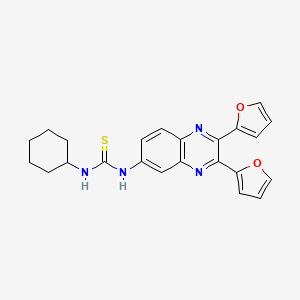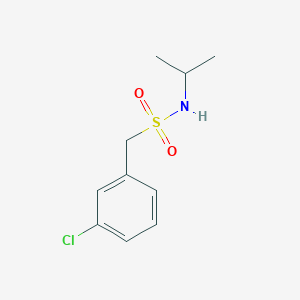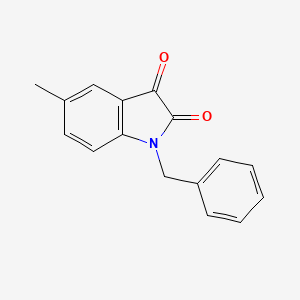![molecular formula C16H25N3O3S B4741188 1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4741188.png)
1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide
説明
1-[(Dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is commonly known as DMAPT and is a derivative of parthenolide, which is a natural product found in feverfew plants. DMAPT has shown promising results in various preclinical studies as an anticancer agent, making it a subject of interest for researchers in the field of cancer therapy.
作用機序
DMAPT works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. NF-κB is frequently overexpressed in cancer cells, leading to increased cell survival and proliferation. DMAPT binds to the cysteine residues of NF-κB, preventing its activation and translocation to the nucleus. This, in turn, leads to the downregulation of genes involved in cancer cell survival and proliferation, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
DMAPT has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and survival of cancer cells, induce cancer cell death, and suppress tumor growth in animal models. DMAPT has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of DMAPT is its relatively simple synthesis process, which makes it readily available for laboratory experiments. Additionally, DMAPT has shown promising results in preclinical studies as an anticancer agent, making it a subject of interest for researchers in the field of cancer therapy. However, one of the limitations of DMAPT is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for DMAPT in humans.
将来の方向性
There are several potential future directions for research on DMAPT. One area of interest is the development of novel formulations of DMAPT that improve its solubility and bioavailability, making it more effective for in vivo administration. Additionally, further studies are needed to determine the optimal dosage and administration route for DMAPT in humans. Finally, more research is needed to determine the potential applications of DMAPT in other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion
In conclusion, DMAPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer therapy. It has been shown to have anticancer properties in various types of cancer and works by inhibiting the activity of NF-κB. DMAPT has several advantages for laboratory experiments, including its simple synthesis process and promising results in preclinical studies. However, further research is needed to determine the optimal dosage and administration route for DMAPT in humans, as well as its potential applications in other diseases.
科学的研究の応用
DMAPT has been extensively studied for its potential applications in cancer therapy. It has been shown to have anticancer properties in various types of cancer, including breast cancer, prostate cancer, pancreatic cancer, and leukemia. DMAPT works by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in cancer cell survival and proliferation. By inhibiting NF-κB, DMAPT induces cancer cell death and suppresses tumor growth.
特性
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-5-4-6-14(11-13)12-17-16(20)15-7-9-19(10-8-15)23(21,22)18(2)3/h4-6,11,15H,7-10,12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPFDNUUEFKEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-(3-methylbenzyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(butylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4741107.png)
![6-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4741111.png)
![N-[4-(aminosulfonyl)phenyl]-N-{[4-(propionylamino)phenyl]sulfonyl}propanamide](/img/structure/B4741119.png)
![N-(2-methylphenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4741132.png)
![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4741143.png)
![4-{[(2-hydroxy-2-phenylethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4741157.png)

![5-bromo-N-{6-[(propylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B4741165.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4741170.png)

![N-[2-[5-(2,4-dichlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4741183.png)


![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B4741219.png)